

Englerin A antagonism by A54 analogue

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Compound Focus: Englerin A

CAS No.: 1094250-15-3

Cat. No.: S527159

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Quantitative Data Summary

This table consolidates the key experimental findings on the effects of A54 and **Englerin A** (EA) on various TRPC channels, as reported in the research [1].

Channel Type	Cell Line / Expression System	Agonist (EA) Effect	A54 Agonist Activity	A54 Effect on EA Response	A54 Effect on Other Agonists
TRPC4/TRPC1	A498 (human renal cell carcinoma)	Potent activation [1]	Weak or none [1]	Strong inhibition [1]	Information not specified in search results
TRPC5 (homomeric)	HEK 293 (overexpression)	Potent activation [1]	Weak or none [1]	Strong inhibition; right-shift of EA dose-response curve (competitive antagonism) [1]	Potentiation of Gd3+-activated channels [1]

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TRPC4 (homomeric)	HEK 293 (overexpression)	Potent activation [1]	Weak or none [1]	Weak inhibition [1]	Potential of sphingosine-1-phosphate-activated channels [1]
TRPC3	HEK 293 (overexpression)	No activation [1]	No activation [1]	No effect on 1-oleoyl-2-acetyl-sn-glycerol activation [1]	Information not specified in search results

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table above [1].

Intracellular Calcium Measurement

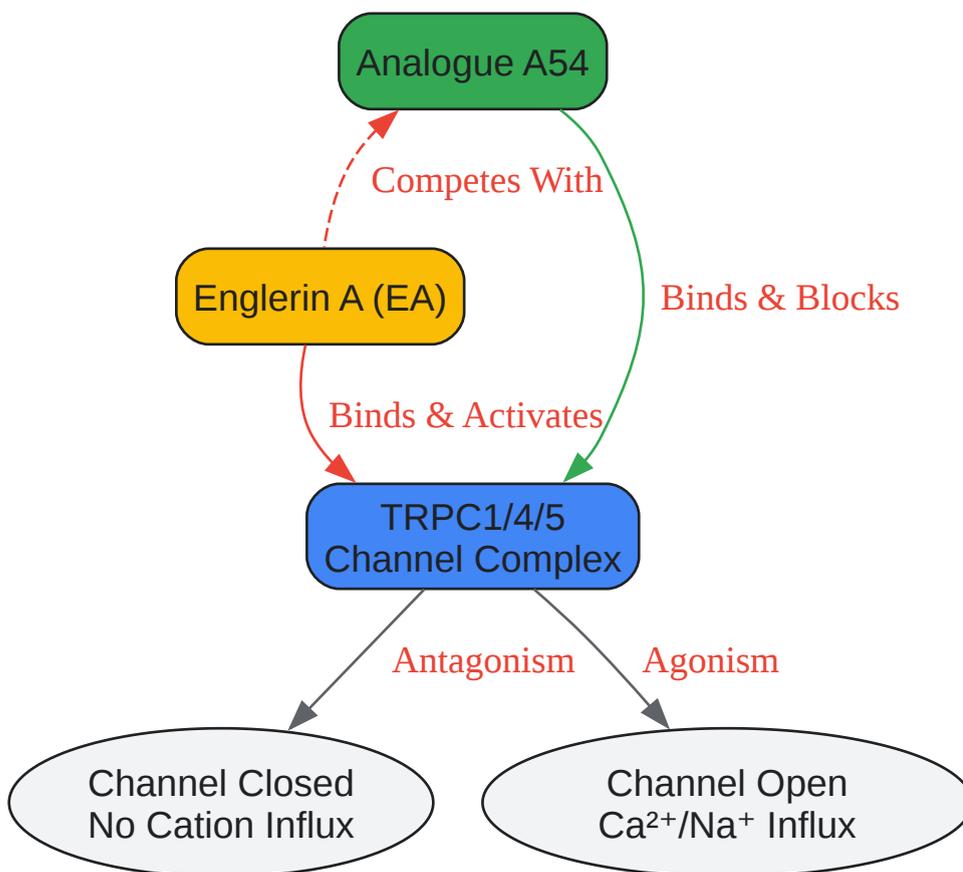
- **Purpose:** To investigate the activation or inhibition of TRPC channels, which are calcium-permeable.
- **Cell Preparation:** Plate HEK 293 cells (overexpressing TRPC4 or TRPC5) or A498 cells (expressing endogenous TRPC4/TRPC1) in clear-bottomed, black-walled 96-well plates. For inducible HEK 293 lines, add tetracycline ($1 \mu\text{g}\cdot\text{mL}^{-1}$) at least 24 hours before the experiment to trigger channel expression.
- **Dye Loading:** Incubate cells with Fura-2-AM ($2 \mu\text{M}$) in standard bath solution for 1 hour at 37°C in the presence of 0.01% pluronic acid.
- **Measurement:** Use a fluorescence plate reader (e.g., FlexStation II384) to record Fura-2 fluorescence. Illuminate cells with alternating 340 nm and 380 nm light and measure emission at 510 nm.
- **Data Analysis:** Calculate the ratio of fluorescence at 340 nm and 380 nm (F_{340}/F_{380}). This ratio is a direct indicator of intracellular Ca^{2+} concentration.

Whole-Cell Patch Clamp Recording

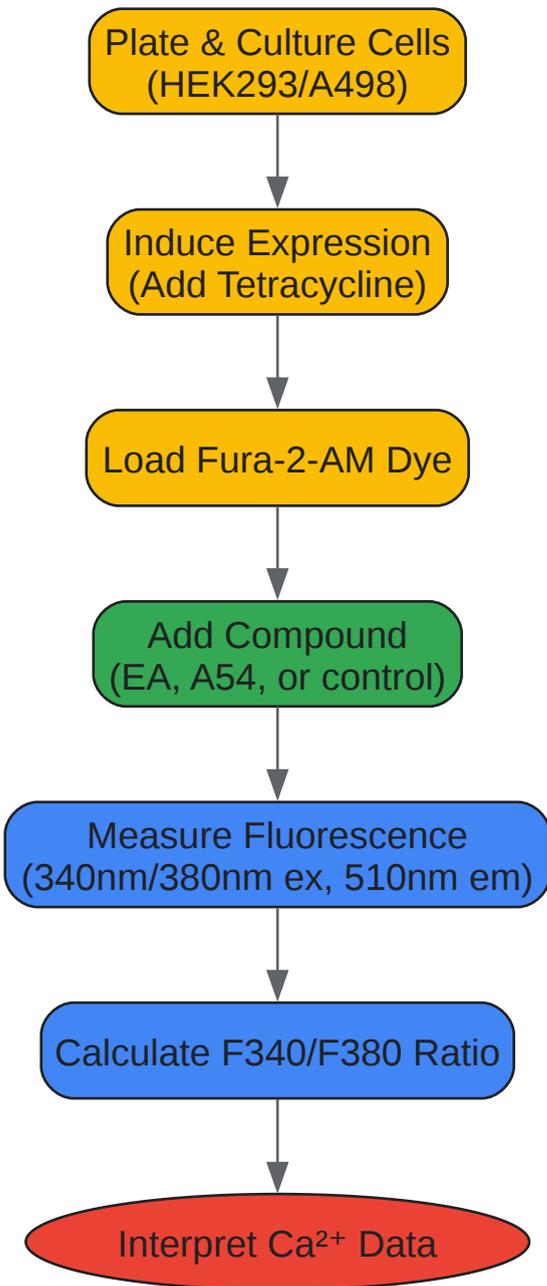
- **Purpose:** To directly measure ion current through TRPC channels.
- **Configuration:** Conventional whole-cell patch clamp under voltage clamp.
- **Solutions:**
 - **Bath:** Standard bath solution.
 - **Pipette (Intracellular):** 145 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 5 mM ATP, 0.1 mM GTP; titrated to pH 7.2 with CsOH.
- **Recording:** Use patch pipettes with resistances of 3–6 MΩ. Record currents using an amplifier (e.g., Axopatch 200B), digitize the data, and record using software like pCLAMP10.
- **Data Analysis:** Filter data at 1 kHz and analyze offline using software such as Clampfit and Origin.

Signaling Pathway & Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core concepts and experimental workflows.



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Frequently Asked Questions

Q1: Our calcium assay shows high background signals in control wells. What could be the cause?

- A:** High background can be caused by several factors. Ensure that the Fura-2-AM dye is fresh and properly stored. Check for contamination in your pluronic acid solution. Overloading cells with dye can also cause high background and compartmentalization. Optimize the dye loading time and

concentration. Also, confirm that your standard bath solution is free of contaminants that might inadvertently activate TRPC or other calcium-permeable channels.

Q2: We are unable to achieve a stable $G\Omega$ seal for patch-clamp recording. What should we check?

- **A:** Achieving a high-resistance seal is critical. First, ensure your pipette solution is freshly prepared and filtered. The health of the cells is paramount; use cells at a low confluence (20-30%) and ensure they are well-adhered. Clean the pipette thoroughly and apply positive pressure before entering the bath solution. Once you contact the cell membrane, release the positive pressure quickly and apply gentle negative pressure. If problems persist, you may try coating the pipette with Sylgard or optimizing the composition of your bath solution.

Q3: A54 appears to have weak agonist activity in our system. Is this expected, and how should it be interpreted?

- **A:** Yes, this is consistent with the published findings [1]. A54 was reported to have "weak or no agonist activity" on its own. This partial agonist character is a common feature of some competitive antagonists. The key characteristic of A54 is its ability to potently **block the effect of EA** while potentially **potentiating the effect of other agonists** like Gd^{3+} or sphingosine-1-phosphate [1]. This complex pharmacology should be considered when designing and interpreting experiments.

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References

1. Identification of an ()- englerin , which A ... analogue antagonizes [pmc.ncbi.nlm.nih.gov]

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